N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclobutylidene ring substituted with diphenyl groups and a sulfonamide group attached to a methylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopropyltriphenylphosphonium bromide with sodium hydride in tetrahydrofuran under an inert atmosphere at 70°C. This is followed by the addition of benzophenone in the presence of potassium tert-butylate, also in tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields through process engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylcyclobutylidene)-2,4-dinitrobenzenesulfinamide: Similar in structure but with different substituents on the benzene ring.
(Cyclopropylidenemethylene)dibenzene: Shares the cyclobutylidene core but lacks the sulfonamide group.
Uniqueness
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a cyclobutylidene ring with diphenyl groups and a sulfonamide group attached to a methylbenzene moiety
Properties
CAS No. |
918631-90-0 |
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Molecular Formula |
C23H21NO2S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2,2-diphenylcyclobutylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21NO2S/c1-18-12-14-21(15-13-18)27(25,26)24-22-16-17-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
QFQDTRLSFKGEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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